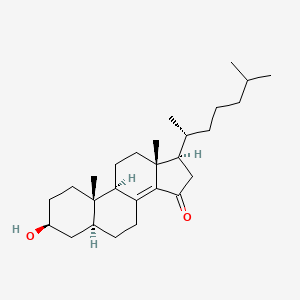![molecular formula C18H23NO3 B1247064 1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine](/img/structure/B1247064.png)
1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine is a member of benzodioxoles. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Antifungal Properties
Bioactivity-guided fractionation of the Piper hispidum (Piperaceae) leaf extract revealed a new pyrrolidine amide, structurally related to 1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine. This compound displayed notable antifungal activity against Cladosporium sphaerospermum, highlighting its potential in antifungal applications (Alécio et al., 1998).
Anticancer Potential
Certain pyrrolidine-based compounds, though not directly 1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine, have shown significant anticancer activities. For instance, cytotoxic amide alkaloids derived from Piper boehmeriaefolium were effective against human cervical carcinoma HeLa cells, suggesting a broader spectrum of potential anticancer applications within this class of compounds (Tang et al., 2011).
Propiedades
Nombre del producto |
1-[(2E)-7-(3,4-methylenedioxyphenyl)-2-heptenoyl]pyrrolidine |
|---|---|
Fórmula molecular |
C18H23NO3 |
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
(E)-7-(1,3-benzodioxol-5-yl)-1-pyrrolidin-1-ylhept-2-en-1-one |
InChI |
InChI=1S/C18H23NO3/c20-18(19-11-5-6-12-19)8-4-2-1-3-7-15-9-10-16-17(13-15)22-14-21-16/h4,8-10,13H,1-3,5-7,11-12,14H2/b8-4+ |
Clave InChI |
AXDKDWWPOMVARR-XBXARRHUSA-N |
SMILES isomérico |
C1CCN(C1)C(=O)/C=C/CCCCC2=CC3=C(C=C2)OCO3 |
SMILES canónico |
C1CCN(C1)C(=O)C=CCCCCC2=CC3=C(C=C2)OCO3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[amino(imino)methyl]-2-(2,5-diphenyl-1H-pyrrol-1-yl)acetamide](/img/structure/B1246981.png)
![Methyl 2-[(tert-butoxycarbonyl)amino]-3-(2-phenoxy-6-quinolinyl)propanoate](/img/structure/B1246983.png)

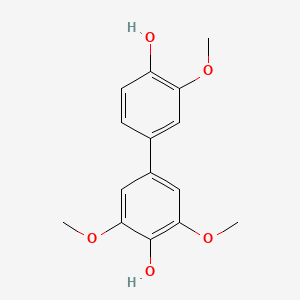

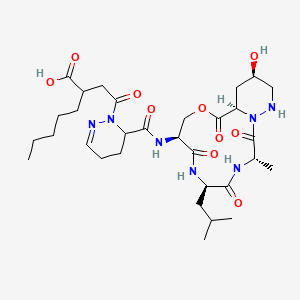
![(2S,3S,4R,9E)-1,3,4-trihydroxyl-2-[(2'R)-2'-hydroxytetracosanoylamino]-9-octadecene](/img/structure/B1246991.png)

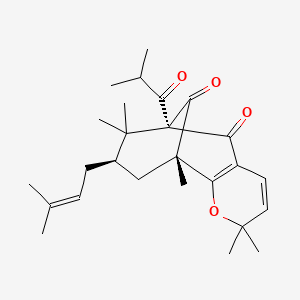
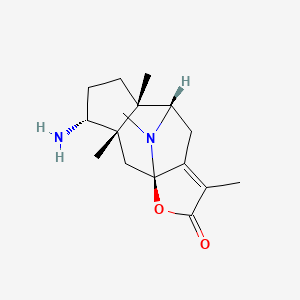

![N-[5-[2-(5-chloro-2-methoxyanilino)-4-thiazolyl]-4-methyl-2-thiazolyl]hexanamide](/img/structure/B1247000.png)

